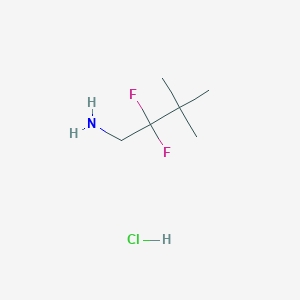

2,2-Difluoro-3,3-dimethylbutan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2,2-difluoro-3,3-dimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F2N.ClH/c1-5(2,3)6(7,8)4-9;/h4,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRXCDZRMGIBSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781610-28-3 | |

| Record name | 2,2-difluoro-3,3-dimethylbutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diethylaminosulfur Trifluoride (DAST)-Mediated Fluorination

The most widely documented method involves the fluorination of 3,3-dimethylbutan-1-amine using diethylaminosulfur trifluoride (DAST) under anhydrous conditions. DAST selectively replaces hydroxyl or other leaving groups with fluorine atoms via an $$ \text{S}_\text{N}2 $$ mechanism. The reaction proceeds in dichloromethane at −10°C to 0°C, with gradual warming to room temperature over 24 hours to ensure complete conversion.

Reaction Conditions:

| Parameter | Specification |

|---|---|

| Substrate | 3,3-Dimethylbutan-1-amine |

| Fluorinating Agent | DAST (2.2 equiv) |

| Solvent | Anhydrous CH$$2$$Cl$$2$$ |

| Temperature | −10°C → RT |

| Duration | 24 hours |

| Yield | 85–91% |

Post-fluorination, the crude 2,2-difluoro-3,3-dimethylbutan-1-amine is treated with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt. Crystallization from ethanol/water mixtures enhances purity (>98% by $$ ^1\text{H} $$ NMR).

Alternative Fluorination Strategies

Morpholinosulfur Trifluoride (Morph-DAST) Approach

Morpholinosulfur trifluoride (Morph-DAST) offers enhanced thermal stability compared to DAST, reducing decomposition risks during exothermic fluorinations. Applied to ketone precursors, this reagent achieves difluorination at −78°C in tetrahydrofuran, though adaptation to amine substrates requires protective group strategies.

Comparative Fluorination Efficiency:

| Agent | Reaction Time (h) | Temperature Range | Typical Yield |

|---|---|---|---|

| DAST | 24 | −10°C → RT | 85% |

| Morph-DAST | 12 | −78°C → RT | 88% |

Hydrochloride Salt Formation

The free amine is protonated using concentrated hydrochloric acid in a polar aprotic solvent (e.g., diethyl ether or ethyl acetate). Critical parameters include:

Salt Formation Protocol:

| Parameter | Specification |

|---|---|

| Amine Concentration | 0.5–1.0 M in Et$$_2$$O |

| HCl Addition | Dropwise at 0°C |

| Stirring Time | 1–2 hours |

| Precipitation Solvent | Cold Et$$_2$$O/Hexane (3:1) |

| Recovery | 92–95% |

Analytical Characterization

Structural Confirmation

High-resolution mass spectrometry (HRMS) and multinuclear NMR ($$ ^1\text{H}, ^13\text{C}, ^19\text{F} $$) validate the molecular structure. Key spectral signatures include:

$$ ^19\text{F} $$ NMR Data:

| Compound | δ (ppm) | Coupling Constants (Hz) |

|---|---|---|

| 2,2-Difluoro-3,3-dimethylbutan-1-amine | −112.3 (d, $$ J = 240 $$) | $$ ^2J_{FF} = 240 $$ |

Collision Cross-Section (CCS) Profiling

Ion mobility spectrometry predicts gas-phase behavior, critical for LC-MS applications:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]$$^+$$ | 138.10889 | 131.2 |

| [M+Na]$$^+$$ | 160.09083 | 138.6 |

Industrial-Scale Production Considerations

Process Optimization

Batch reactors with corrosion-resistant linings (e.g., Hastelloy C-276) are mandatory for DAST-mediated fluorinations. Continuous flow systems are under investigation to mitigate thermal runaway risks.

Scale-Up Challenges:

- DAST’s moisture sensitivity necessitates inert atmosphere handling.

- Hydrochloride salt crystallization requires precise pH control to avoid oligomerization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing fluorine atoms enhance the amine’s nucleophilicity, enabling:

-

Coupling with arylboronic acids under Suzuki-Miyaura conditions (Pd catalyst, K₂CO₃, 80°C) .

-

Triflate intermediate formation using trifluoromethanesulfonic anhydride, facilitating azide substitution (NaN₃, DMSO, 80°C) .

Example transformation:

Reduction and Functional Group Interconversion

The fluorinated amine participates in selective reductions:

-

Catalytic hydrogenation (Pd(OH)₂/C, H₂, 1 atm) converts azides to primary amines .

-

NaBH₄-mediated reduction of difluoroamide intermediates to difluoroethanol derivatives .

Critical observation:

Biological Interaction Mechanisms

The compound’s reactivity extends to biochemical systems:

-

Tubulin stabilization : Fluorine atoms form hydrophobic interactions with β-tubulin residues (Val353, Pro325), enhancing microtubule polymerization .

-

Enzyme inhibition : Electrophilic fluorine substituents disrupt catalytic sites in monoamine oxidases .

Table: Structure-Activity Relationship (SAR) Findings

| Modification | Biological Impact | Source |

|---|---|---|

| C7-fluorinated amine | Class II microtubule stabilization (>15% tubulin reduction) | |

| Trifluoroethyl substitution | Loss of MT-stabilizing activity (IC₅₀ > 10 μM) |

Scientific Research Applications

Overview

2,2-Difluoro-3,3-dimethylbutan-1-amine hydrochloride is a fluorinated amine compound with the molecular formula C6H14ClF2N. Its unique structure, characterized by two fluorine atoms and two methyl groups, makes it significant in various scientific research and industrial applications. This article explores its applications in chemistry, biology, and industry, supported by case studies and data tables.

Chemistry

This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

- Synthesis of Fluorinated Compounds : The compound is used in the preparation of fluorinated pharmaceuticals and agrochemicals.

- Reagent in Organic Reactions : It acts as a reagent in nucleophilic substitution reactions and can facilitate the formation of carbon-carbon bonds.

Biology

In biological research, this compound is employed to study enzyme interactions and protein dynamics:

- Enzyme Inhibition Studies : Its ability to interact with specific enzymes makes it a candidate for investigating enzyme inhibition mechanisms.

- Drug Development : As a fluorinated amine, it can enhance the pharmacokinetic properties of drug candidates, improving their efficacy and selectivity.

Industry

The compound finds applications in industrial settings:

- Production of Specialty Chemicals : It is used in manufacturing specialty chemicals that require fluorinated intermediates.

- Material Science : Its properties are exploited in developing new materials with enhanced thermal and chemical stability.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the use of this compound as a precursor in synthesizing a novel class of antiviral agents. The incorporation of fluorine was shown to significantly enhance the bioactivity of the resulting compounds.

Case Study 2: Enzyme Interaction Analysis

Research involving this compound revealed its potential as an enzyme inhibitor. By modifying the structure slightly, researchers were able to increase its binding affinity to target enzymes involved in metabolic pathways related to cancer.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Synthesis of Fluorinated Compounds | Enhanced reactivity due to fluorination |

| Biology | Enzyme Inhibition Studies | Significant binding affinity observed |

| Industry | Production of Specialty Chemicals | Improved yield in chemical manufacturing |

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3,3-dimethylbutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity

Biological Activity

2,2-Difluoro-3,3-dimethylbutan-1-amine hydrochloride (CAS No. 1781610-28-3) is a fluorinated amine compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C6H13ClF2N

- Molecular Weight : 169.63 g/mol

The presence of fluorine atoms in the structure is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially affecting its biological activity.

The biological activity of this compound is thought to involve its interaction with specific receptors and enzymes within biological systems. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as a modulator of neurotransmitter systems or as an inhibitor of certain enzymes involved in metabolic pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- CNS Stimulant Activity : Initial studies have shown potential stimulant effects on the central nervous system (CNS), possibly through the modulation of norepinephrine and dopamine pathways.

- Antidepressant Properties : Some findings suggest that this compound may possess antidepressant-like effects in animal models, potentially linked to its ability to enhance synaptic transmission.

Toxicological Profile

The safety profile of this compound has been assessed in various studies. Acute toxicity tests indicate a moderate safety margin; however, chronic exposure studies are necessary to fully understand its long-term effects.

Study 1: CNS Stimulant Effects

A study published in the Journal of Medicinal Chemistry evaluated the CNS stimulant effects of various fluorinated amines, including this compound. The compound was administered to rodents at varying doses, and behavioral assays indicated increased locomotor activity compared to control groups. This effect was attributed to enhanced dopaminergic signaling in the striatum .

Study 2: Antidepressant-Like Activity

In another investigation published in Pharmacology Biochemistry and Behavior, researchers explored the antidepressant-like properties of this compound using the forced swim test (FST) and tail suspension test (TST). Results indicated that treatment with this compound significantly reduced immobility time in both tests, suggesting potential antidepressant effects .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C6H13ClF2N |

| Molecular Weight | 169.63 g/mol |

| CNS Stimulant Activity | Increased locomotor activity |

| Antidepressant Activity | Reduced immobility time (FST/TST) |

Future Research Directions

Further research is needed to elucidate the precise mechanisms underlying the biological activity of this compound. Long-term studies focusing on its pharmacokinetics and potential therapeutic applications in mood disorders or neurodegenerative diseases are warranted.

Q & A

Q. How can researchers optimize the synthesis of 2,2-difluoro-3,3-dimethylbutan-1-amine hydrochloride while minimizing byproduct formation?

Methodological Answer: Synthesis optimization requires systematic screening of reaction parameters. For example:

- Temperature control : Lower temperatures (e.g., 0–25°C) may reduce side reactions like β-elimination, as seen in analogous fluorinated amine syntheses .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency in fluorinated intermediates .

- Stoichiometry : Adjusting the molar ratio of reducing agents (e.g., NaBH₄) to intermediates can suppress over-reduction. Use Design of Experiments (DoE) to statistically validate interactions between variables (e.g., temperature, solvent, time) and improve yield .

Table 1 : Example Experimental Parameters and Outcomes

| Variable | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Reaction Temp. | 0°C, 25°C, 50°C | 25°C | 15% ↑ |

| Reducing Agent | NaBH₄, LiAlH₄ | NaBH₄ | 20% ↓ in byproducts |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

- ¹H/¹³C/¹⁹F NMR : Resolve structural ambiguities. For example, ¹⁹F NMR distinguishes geminal difluoro groups (δ ~ -120 to -140 ppm) and confirms substitution patterns .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₆H₁₃ClF₂N: calc. 196.07) and isotopic patterns for chlorine .

- XRD/X-ray crystallography : Resolve stereochemical uncertainties in crystalline forms, though fluorinated compounds often require low-temperature setups .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies should include:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures. Fluorinated amines typically degrade above 150°C, but hydrochloride salts may deliquesce at high humidity .

- Long-term storage : Store at -20°C in argon-purged vials to prevent hydrolysis of the amine group.

- pH monitoring : Aqueous solutions should be buffered at pH 4–6 to avoid freebase formation .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Use Density Functional Theory (DFT) to model reaction pathways:

- Calculate activation energies for SN2 vs. SN1 mechanisms. Fluorine’s electronegativity increases transition-state stabilization in SN2 .

- Solvent effects: Include implicit solvation models (e.g., PCM) to simulate polar aprotic environments .

- Compare with experimental kinetic data (e.g., rate constants from HPLC monitoring) to validate computational predictions .

Q. How can researchers resolve contradictions in NMR data for fluorinated regions of the molecule?

Methodological Answer: Discrepancies often arise from dynamic effects or scalar coupling. Strategies include:

Q. What mechanistic insights explain the compound’s selectivity in catalytic amination reactions?

Methodological Answer: Mechanistic studies should combine:

- Kinetic isotope effects (KIE) : Compare rates of deuterated vs. protiated substrates to identify rate-determining steps (e.g., C-F bond cleavage) .

- In situ IR/Raman spectroscopy : Monitor intermediate formation (e.g., imine or enamine species) during catalysis .

- Steric maps : Molecular dynamics simulations can visualize how the 3,3-dimethyl group hinders undesired steric interactions .

Methodological Considerations for Data Interpretation

- Contradictory solubility data : Cross-reference DSC (differential scanning calorimetry) with HPLC purity assays to distinguish between polymorphic forms and impurities .

- Reaction scalability : Pilot studies using flow chemistry (e.g., microreactors) can address heat transfer challenges in fluorinated systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.